Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This specific triazole derivative is characterized by the presence of a bromophenyl group and an ethyl ester functional group, contributing to its unique properties and potential uses in various scientific fields.
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is classified as:
The synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. A common method includes the following steps:
The synthesis may require specific catalysts or reagents such as triethylamine or concentrated hydrochloric acid to facilitate the reaction. The reaction conditions (temperature, time) are critical for optimizing yield and purity .
The molecular structure of Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features:
Crystallographic studies have confirmed its structure through techniques such as X-ray diffraction, revealing bond lengths and angles characteristic of triazole compounds .
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions typical for triazoles:
These reactions are often studied under controlled conditions to evaluate reactivity and selectivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to monitor reaction progress and product formation .
The mechanism of action for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is primarily related to its interactions within biological systems:
Studies have indicated that modifications on the triazole ring can significantly influence biological activity, making it a target for drug design .
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically exhibits:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy reveal characteristic functional groups (e.g., C=O stretching) that confirm its identity .
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications:
Research continues into optimizing its synthesis and expanding its applications across various scientific disciplines .
The 1,2,3-triazole scaffold stands as a cornerstone of contemporary medicinal chemistry, valued for its exceptional metabolic stability, capacity for diverse non-covalent interactions (hydrogen bonding, dipole-dipole, π-stacking), and bioisosteric versatility in mimicking amide bonds and other pharmacophores [4] [8]. This nitrogen-rich heterocycle serves as a privileged structural motif in numerous FDA-approved therapeutics spanning antifungal, antiviral, and anticancer indications, including agents such as tazobactam (antibiotic), tucatinib (EGFR inhibitor), and voriconazole (antifungal) [4] [9]. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry—recognized by the 2022 Nobel Prize in Chemistry—has revolutionized access to 1,4-disubstituted-1,2,3-triazoles with high regioselectivity and yield under mild conditions, accelerating the exploration of novel bioactive hybrids [4] [5] [8]. Within this expansive chemical landscape, ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 361990-21-8) exemplifies a strategically functionalized triazole derivative. This compound integrates a para-bromophenyl moiety at N1, a methyl group at C5, and an ethyl ester at C4, embodying key structural features exploited in rational drug design. Its physicochemical profile—a white to off-white crystalline solid (mp 120-123°C) with moderate solubility in methanol, ethyl acetate, and dichloromethane but limited aqueous solubility—positions it as a versatile synthetic intermediate [2] [6] [10].
Table 1: Key Identifiers and Physicochemical Properties of Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 361990-21-8 | [2] [6] [10] |
Molecular Formula | C₁₂H₁₂BrN₃O₂ | [1] [2] [6] |
Molecular Weight | 310.15 g/mol | [2] [6] |
IUPAC Name | ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | [6] [10] |
SMILES | CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C | [7] [10] |
Physical Form | White to off-white crystalline powder | [2] [6] |
Melting Point | 120-123 °C | [2] |
Solubility (Organic) | Soluble in MeOH, EtOAc, DCM | [2] |
Solubility (Water) | Sparingly soluble | [2] |
Storage Conditions | Sealed, dry, room temperature | [6] [10] |
Halogen atoms, particularly bromine, serve as critical structural elements in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of triazole-based scaffolds. Bromine’s substantial atomic radius and high electron density facilitate distinct electronic interactions with biological targets, including halogen bonding with carbonyl groups (e.g., C=O) and electron-rich residues (e.g., histidine, asparagine) within enzyme active sites [3] [8] [9]. This capability enhances binding affinity and target selectivity. Furthermore, bromine incorporation elevates lipophilicity (log P), improving membrane permeability and cellular uptake—a crucial factor for intracellular targets like kinases [3] [8]. Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exemplifies this strategy: the para-bromophenyl group provides a planar aromatic system conducive to π-stacking interactions within hydrophobic enzyme pockets, while the bromine atom acts as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck) to generate advanced libraries [2] [3].
Recent studies underscore brominated triazoles as potent inhibitors of cancer-associated proteins. For instance, benzothiazole-1,2,3-triazole hybrids featuring para-halophenyl substitutions demonstrated enhanced EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibition compared to non-halogenated analogs. Bromine derivatives specifically exhibited superior IC₅₀ values (0.69–4.82 μM) against breast cancer (T47D) and colorectal cancer (HCT-116) cell lines, attributed to optimized hydrophobic filling of the ATP-binding cleft [3] [8]. Similarly, in antifungal triazoles like voriconazole and posaconazole, halogenated phenyl rings contribute to enhanced binding to fungal lanosterol 14α-demethylase (CYP51) [9]. The bromine atom’s balance between steric demand and electronic effects makes it a preferred halogen in optimizing triazole bioactivity.
Table 2: Impact of Halogen Substitution on Triazole Bioactivity: Selected SAR Insights
Halogen (X) | Triazole Hybrid Structure | Key Biological Activity | Proposed Mechanism | |
---|---|---|---|---|
Br | 1-(4-Bromophenyl)-5-methyltriazole-4-carboxylate | EGFR inhibition (IC₅₀: 0.69 μM); Cytotoxicity (T47D IC₅₀: 13 μM) | Halogen bonding with Met793; Hydrophobic pocket filling | [3] [8] |
Cl | 1-(4-Chlorophenyl)-5-methyltriazole analog | Moderate EGFR inhibition (IC₅₀: ~2.5 μM) | Reduced hydrophobic interaction vs. Br | [8] |
F | 1-(4-Fluorophenyl)triazole derivative | Enhanced metabolic stability; Moderate antifungal activity | Electrostatic interactions; High electronegativity | [9] |
H (No Halogen) | 1-Phenyl-5-methyltriazole-4-carboxylate | Significantly reduced activity (IC₅₀ >10 μM) | Lack of halogen bonding/pocket occupancy | [3] [8] |
The bioactivity and physicochemical behavior of 1,2,3-triazoles are exquisitely sensitive to regiochemistry and substitution patterns. CuAAC click chemistry exclusively yields 1,4-disubstituted triazoles (vs. 1,5-regioisomers from ruthenium catalysis), ensuring precise scaffold control [4] [5]. In ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, each substituent plays a distinct role:
The 1,4-disubstitution pattern is critical for maintaining a planar conformation conducive to binding flat interaction surfaces in enzymes like kinases. Molecular docking studies of analogous triazole inhibitors reveal that C4/C5 substitutions dictate orientation within the EGFR ATP-binding site: the C4-carboxylate/ester forms hydrogen bonds with backbone residues (e.g., Thr854), while the C5-methyl group occupies a small hydrophobic subpocket [3] [8]. Synthesis of this compound relies on regioselective CuAAC between 4-bromobenzyl azide and ethyl 2-butynoate (or equivalent acetylene). Optimization typically employs Cu(I) sources (CuSO₄/sodium ascorbate) in tert-butanol/water mixtures, yielding >90% regioselectivity [2] [4] [6].
Table 3: Synthesis and Functionalization Routes for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Step | Reaction | Reagents/Conditions | Role in Compound Development | |
---|---|---|---|---|
Azide Prep | Synthesis of 4-bromobenzyl azide | NaN₃, DMF, 50°C; from 4-bromobenzyl bromide | Introduces N1-aryl group with halogen handle | [4] [6] |
CuAAC | Cycloaddition with acetylene | Ethyl 2-butynoate, CuSO₄·5H₂O, sodium ascorbate, t-BuOH:H₂O, RT, 6-12h | Regioselective formation of 1,4-disubstituted triazole core | [2] [4] [6] |
Ester Hydrolysis | Conversion to carboxylic acid | NaOH, MeOH/H₂O, reflux | Enables amide coupling for hybrid synthesis | [2] |
Amidation | Synthesis of amide derivatives | SOCl₂ → Acid chloride + R-NH₂, base, DCM | Generates analogs with altered permeability/target affinity | [3] [8] |
Brominated 1,2,3-triazoles like ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate occupy an emerging niche in medicinal chemistry, yet significant knowledge gaps persist. Current research primarily positions this compound as a synthetic intermediate for pharmacologically active hybrids:
Critical unresolved questions include:
Addressing these gaps requires multidisciplinary collaboration, leveraging advanced techniques such as cryo-EM for target complex visualization, in vivo PET imaging using ⁷⁶Br-labeled analogs, and high-throughput screening of hybrid libraries against diverse cancer cell panels.
Table 4: Key Research Gaps and Proposed Studies for Brominated Triazole Derivatives
Knowledge Gap | Current Limitation | Proposed Research Focus | |
---|---|---|---|
Target Engagement Specificity | Limited to EGFR; off-target effects unknown | Kinome-wide screening; CRISPR-Cas9 resistance assays | [3] [8] |
In Vivo Efficacy/Toxicity | No animal model data | PK/PD studies in xenograft models; Acute toxicity profiling | [8] |
Delivery & Bioavailability | Low aqueous solubility (sparingly soluble) | Nanoencapsulation (e.g., PLGA NPs); Prodrug synthesis (e.g., glycosylation) | [2] [6] |
Structural Diversification | Ester group derivatization underexplored | Synthesis of amide/thioamide/oxadiazole bioisosteres; Hybridization with known pharmacophores | [4] [8] |
Non-Pharmaceutical Applications | Agrochemical potential unexplored | Screening against plant pathogens; Coordination polymer synthesis for catalysis | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0